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Abstract

Apimostinel (formerly NRX-1074, also known as GATE-202) is a novel, clinical-stage
glutamatergic modulator under investigation for the treatment of Major Depressive Disorder
(MDD). As a next-generation compound following Rapastinel (GLYX-13), Apimostinel is a
positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. It has demonstrated
the potential for rapid-acting antidepressant effects without the psychotomimetic side effects
associated with NMDA receptor antagonists like ketamine. This technical guide provides an in-
depth overview of the investigational history of Apimostinel, summarizing key preclinical and
clinical data, detailing experimental methodologies, and visualizing its mechanism of action and
experimental workflows.

Introduction

Major Depressive Disorder (MDD) is a leading cause of disability worldwide, and a significant
portion of patients do not respond adequately to currently available monoaminergic
antidepressants. This has spurred research into novel mechanisms of action, with the
glutamatergic system, particularly the NMDA receptor, emerging as a promising target.
Apimostinel represents a refined approach to NMDA receptor modulation, aiming to harness
the therapeutic potential of this pathway while mitigating adverse effects.
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Developed by Naurex and later investigated by Allergan and Gate Neurosciences,
Apimostinel is a structurally modified amidated tetrapeptide. This modification enhances its
metabolic stability and potency compared to its predecessor, Rapastinel.[1] This document will
detail the scientific journey of Apimostinel from preclinical models to clinical trials.

Mechanism of Action: NMDA Receptor Modulation
and Downstream Signaling

Apimostinel functions as a positive allosteric modulator of the NMDA receptor.[2][3] Unlike
direct agonists or antagonists, Apimostinel is thought to bind to a unique site on the receptor
complex, enhancing its function in the presence of the endogenous co-agonists, glutamate and
glycine/D-serine.[1] This modulation is believed to be central to its therapeutic effects, which
are mediated through the activation of key intracellular signaling pathways associated with
neuroplasticity.

The binding of Apimostinel to the NMDA receptor leads to an influx of calcium ions (Ca2+),
which in turn activates a cascade of downstream signaling events. A critical pathway implicated
in the action of Apimostinel and other rapid-acting antidepressants is the mammalian target of
rapamycin (mTOR) signaling pathway.[4] Activation of this pathway is associated with
increased synaptogenesis and synaptic potentiation. The proposed signaling cascade is as
follows:

* NMDA Receptor Modulation: Apimostinel enhances NMDA receptor activity.

o Activation of BDNF-TrkB Signaling: This leads to the release of Brain-Derived Neurotrophic
Factor (BDNF), which binds to its receptor, Tropomyosin receptor kinase B (TrkB).

o PI3K/Akt Pathway Activation: The BDNF-TrkB complex activates the Phosphoinositide 3-
kinase (PI13K)/Akt signaling pathway.

¢ mMTORC1 Activation: Akt phosphorylates and inactivates the TSC1/2 complex, a negative
regulator of the small GTPase Rheb. Activated Rheb then stimulates the activity of the
MTOR Complex 1 (MTORC1).

e Protein Synthesis and Synaptic Plasticity: mMTORC1 promotes protein synthesis by
phosphorylating its downstream effectors, 4E-binding protein 1 (4E-BP1) and p70S6 kinase
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(p70S6K). This increase in protein synthesis contributes to enhanced synaptic plasticity,

including the formation of new synapses.
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Apimostinel's proposed downstream signaling cascade.

Preclinical Investigations

Apimostinel has undergone a range of preclinical studies to characterize its pharmacological
profile and antidepressant-like activity. These studies have indicated that Apimostinel is
significantly more potent than its predecessor, Rapastinel.

Key Preclinical Findings
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Assay Type Model

Key Findings Reference

In Vitro Potency Cultured Neurons

Apimostinel is
approximately 1000-
fold more potent than
Rapastinel in
modulating NMDA

receptor function.

Antidepressant-like Rodent Forced Swim

Activity Test

Apimostinel
demonstrated rapid
and potent
antidepressant-like

effects.

Safety Pharmacology Rodent Models

Lacks the
psychotomimetic and
hallucinogenic side
effects observed with
NMDA receptor
antagonists like

ketamine.

Detailed Experimental Protocol: Forced Swim Test

(Mouse)

The Forced Swim Test (FST) is a widely used preclinical behavioral assay to screen for

antidepressant efficacy. The following is a representative protocol.

Objective: To assess the antidepressant-like activity of Apimostinel by measuring the duration

of immobility in mice subjected to inescapable water stress.

Materials:
e Male C57BL/6 mice (8-10 weeks old)

e Apimostinel (or vehicle control)
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Transparent cylindrical tanks (e.g., 20 cm diameter, 30 cm height)

Water maintained at 23-25°C

Video recording and analysis software

Dry towels and a warming lamp
Procedure:

e Acclimation: Animals are acclimated to the testing room for at least 1 hour before the
experiment.

o Drug Administration: Mice are administered Apimostinel or vehicle via the appropriate route
(e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).

e Test Session:

[¢]

Fill the cylinders with water to a depth of 15 cm, ensuring the mouse cannot touch the
bottom with its tail or hind limbs.

[¢]

Gently place each mouse into its respective cylinder.

The total duration of the test is 6 minutes.

[e]

[e]

Video record the entire session for later analysis.
e Post-Test:
o Carefully remove the mice from the water.

o Dry the animals with a towel and place them in a clean, dry cage under a warming lamp to
prevent hypothermia.

o Data Analysis:

o The last 4 minutes of the 6-minute test are typically analyzed.
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o Score the duration of immobility, defined as the time the mouse spends floating motionless
or making only minor movements necessary to keep its head above water.

o A significant decrease in immobility time in the Apimostinel-treated group compared to
the vehicle group is indicative of an antidepressant-like effect.
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'
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A typical workflow for the Forced Swim Test.
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Clinical Development

Apimostinel has been evaluated in several clinical trials to assess its safety, tolerability,
pharmacokinetics, and efficacy in healthy volunteers and patients with MDD.

Phase 1 Clinical Trials

Multiple Phase 1 studies have been conducted to evaluate the safety and pharmacokinetics of
both intravenous and oral formulations of Apimostinel in healthy volunteers. These studies
have generally shown the drug to be well-tolerated.

Trial
- Status Phase Purpose Population Doses
Identifier

Safety,
tolerability, Single and

pharmacokin Healthy multiple
NCT0559724

1 Completed 1 etics, and Volunteers ascending

EEG of (n=40) doses (1, 5,
intravenous 10, 25 mg)
GATE-202

Safety,

tolerability,

and

pharmacokin
NCT0236636 _ Healthy N

Completed 1 etics of Not specified

4 ) Volunteers

multiple oral

ascending

doses of

NRX-1074

Phase 2 Clinical Trials

A key Phase 2a study provided proof-of-concept for the rapid antidepressant effects of
Apimostinel.
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Trial _ Key Efficacy
- Status Phase Purpose Population

Identifier Outcome
To evaluate Statistically
the efficacy significant
and safety of ) ) improvement

. ) Patients with . _

Not specified Completed 2a a single MDD in depression
intravenous scores at 24
dose of hours
Apimostinel (p=0.0034)
To evaluate
the efficacy

and safety of
a single
intravenous
dose of
NCT0640012 » Apimostinel Patients with
Recruiting 2 ) MADRS
1 with or MDD

without

Change in

score

subsequent
automated
self-
association

training

Phase 2a Study Results: In a Phase 2a study, a single intravenous dose of Apimostinel
demonstrated a rapid and statistically significant reduction in depressive symptoms as
measured by the Hamilton Depression Rating Scale (HAM-D) or Montgomery-Asberg
Depression Rating Scale (MADRS) at 24 hours post-administration (p=0.0034). The treatment
was well-tolerated, with no psychotomimetic or dissociative adverse effects reported.

Phase 1b EEG Biomarker Study: A Phase 1b study in 40 healthy volunteers investigated the
use of quantitative electroencephalography (QEEG) as a biomarker of NMDA receptor target
engagement. The results showed a dose-dependent increase in gEEG biomarkers of NMDA
receptor activation. The maximal effect was observed at the 10 mg dose, which was consistent
with the dose that showed efficacy in the Phase 2a trial.
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Clinical Trial Protocol Synopsis: Phase 2 Study in MDD
(NCT06400121)

Title: A Randomized, Double-Blind, Placebo-Controlled, Single Intravenous Dose, Parallel
Efficacy Study of Apimostinel With or Without Subsequent Automated Self-Association
Training in Subjects With Major Depressive Disorder.

Objective: To evaluate the efficacy and safety of a single intravenous dose of Apimostinel
compared to placebo in treating MDD, and to assess the potential for a digital therapeutic to
extend the antidepressant effect.

Study Design:
e Randomized, double-blind, placebo-controlled.
o Parallel-group assignment.

« Intervention: A single intravenous dose of Apimostinel or placebo. Some arms will also
receive automated self-association training.

Key Inclusion Criteria:
e Age 18 to 65 years.
» Diagnosis of MDD according to DSM-5 criteria.

« Montgomery-Asberg Depression Rating Scale (MADRS) total score > 22 at screening and
baseline.

Key Exclusion Criteria:

o Current or past diagnosis of a psychotic disorder, bipolar disorder, or obsessive-compulsive
disorder.

« Significant suicide risk.

o Lack of response to more than two adequate antidepressant treatments in the current
episode.
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» Use of certain medications that may interfere with the study drug.

Primary Outcome Measure:

e Change from baseline in MADRS total score at 24 hours post-dose.

Secondary Outcome Measures:

e Change from baseline in MADRS total score at various time points up to 4 weeks.
e Response and remission rates.

o Safety and tolerability assessments.

Safety and Tolerability

Across clinical trials, Apimostinel has been generally well-tolerated. Notably, it has not been
associated with the psychotomimetic or dissociative side effects that are a concern with NMDA
receptor antagonists such as ketamine. This favorable safety profile is a key differentiating
feature of Apimostinel and related "stinel" compounds.

Future Directions

The investigational history of Apimostinel suggests its potential as a rapid-acting
antidepressant with a favorable safety profile. Ongoing and future clinical trials will be crucial in
further defining its efficacy, optimal dosing, and long-term safety. The use of biomarkers such
as gEEG may aid in patient selection and dose optimization. The combination of Apimostinel
with digital therapeutics to extend its duration of action is also an innovative area of
investigation.

Conclusion

Apimostinel (NRX-1074) is a promising investigational antidepressant that represents a novel
approach to treating MDD through positive allosteric modulation of the NMDA receptor.
Preclinical and early clinical data have demonstrated its potential for rapid antidepressant
effects and a favorable safety profile. Further research is needed to fully elucidate its
therapeutic potential and place in the clinical management of depression. The development of

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b605535?utm_src=pdf-body
https://www.benchchem.com/product/b605535?utm_src=pdf-body
https://www.benchchem.com/product/b605535?utm_src=pdf-body
https://www.benchchem.com/product/b605535?utm_src=pdf-body
https://www.benchchem.com/product/b605535?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Apimostinel highlights the importance of targeting the glutamatergic system and the potential
for novel mechanisms of action to address the unmet needs of patients with MDD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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